N-Cyano-N-(trimethylstannyl)benzamide
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Overview
Description
N-Cyano-N-(trimethylstannyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (–CN) and a trimethylstannyl group (–Sn(CH₃)₃) attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(trimethylstannyl)benzamide typically involves the reaction of benzamide derivatives with cyano and trimethylstannyl reagents. One common method includes the treatment of benzamide with trimethylstannyl chloride (Sn(CH₃)₃Cl) and a cyanating agent such as cyanogen bromide (BrCN) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-(trimethylstannyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organometallic reagents (Grignard reagents) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized benzamides.
Scientific Research Applications
N-Cyano-N-(trimethylstannyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyano-N-(trimethylstannyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the trimethylstannyl group can participate in coordination chemistry. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound of N-Cyano-N-(trimethylstannyl)benzamide, lacking the cyano and trimethylstannyl groups.
N-Cyano-N-(trimethylsilyl)benzamide: Similar structure but with a trimethylsilyl group (–Si(CH₃)₃) instead of a trimethylstannyl group.
N-Cyano-N-(trimethylgermyl)benzamide: Contains a trimethylgermyl group (–Ge(CH₃)₃) in place of the trimethylstannyl group.
Uniqueness
This compound is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the stannyl group plays a crucial role.
Properties
CAS No. |
62149-98-8 |
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Molecular Formula |
C11H14N2OSn |
Molecular Weight |
308.95 g/mol |
IUPAC Name |
N-cyano-N-trimethylstannylbenzamide |
InChI |
InChI=1S/C8H6N2O.3CH3.Sn/c9-6-10-8(11)7-4-2-1-3-5-7;;;;/h1-5H,(H,10,11);3*1H3;/q;;;;+1/p-1 |
InChI Key |
SMWDEUXMMYRAAH-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)N(C#N)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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